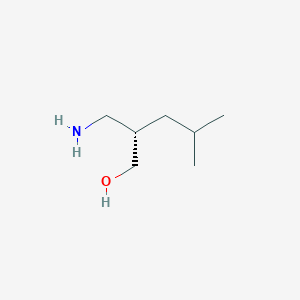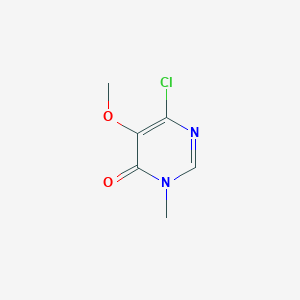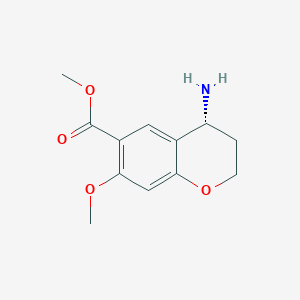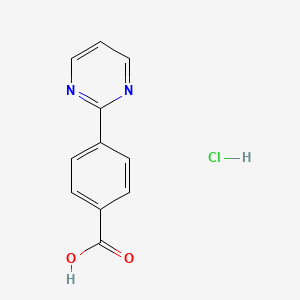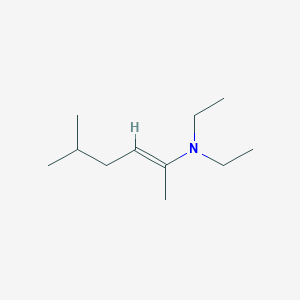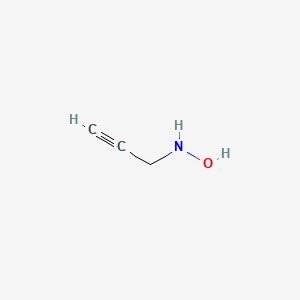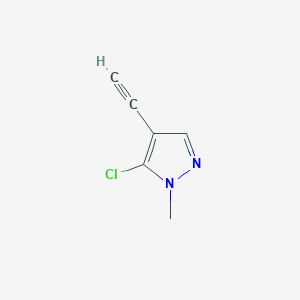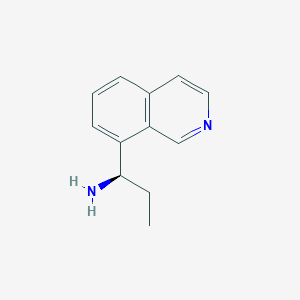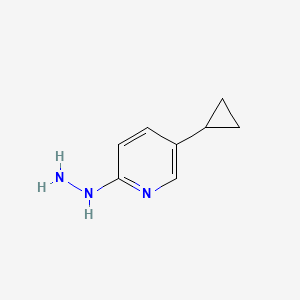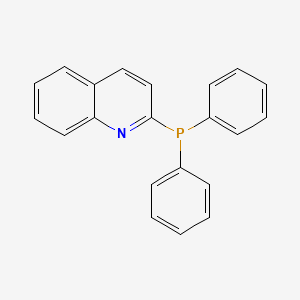
2-(Diphenylphosphino)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 2-position. This compound is known for its versatility in coordination chemistry and its applications in catalysis due to its ability to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)quinoline typically involves the reaction of 2-chloroquinoline with diphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
化学反応の分析
Types of Reactions: 2-(Diphenylphosphino)quinoline undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Coordination: It forms complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Halogenated quinolines and diphenylphosphine are typical starting materials.
Coordination: Transition metal salts such as palladium chloride or ruthenium complexes are used under inert conditions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives.
Coordination: Metal complexes with diverse geometries and properties.
科学的研究の応用
2-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, carbonylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into the use of these complexes in drug development, particularly for targeted therapies.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism by which 2-(Diphenylphosphino)quinoline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can activate the metal center for catalytic cycles, facilitate electron transfer, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction or application .
類似化合物との比較
- 2-(Diphenylphosphino)pyridine
- 2-(Diphenylphosphino)benzene
- 2-(Diphenylphosphino)phenanthroline
Comparison: 2-(Diphenylphosphino)quinoline is unique due to the presence of the quinoline ring, which provides additional coordination sites and electronic properties compared to other similar compounds. This uniqueness enhances its ability to stabilize metal centers and participate in a broader range of catalytic reactions.
特性
分子式 |
C21H16NP |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
diphenyl(quinolin-2-yl)phosphane |
InChI |
InChI=1S/C21H16NP/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
InChIキー |
XZWFALQAPDAOON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



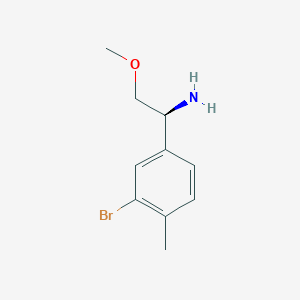
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
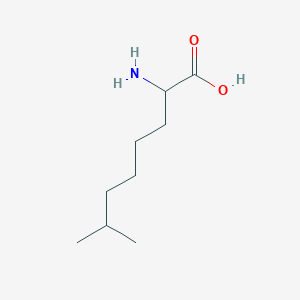
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
